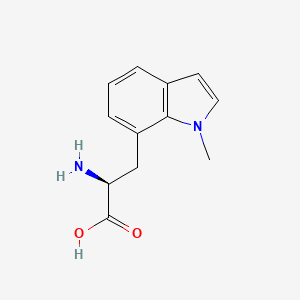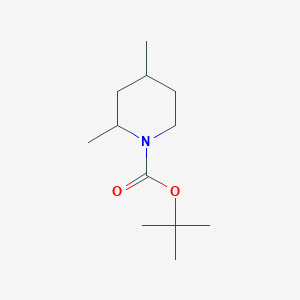
2, 2'-Dithiobis[5-nitro-benzenesulfonic acid,, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt is a chemical compound with the molecular formula C12H6N2Na2O10S4 and a molecular weight of 512.40 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a reagent for the estimation of free thiol groups in peptides and proteins .
Métodos De Preparación
The synthesis of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt involves several steps. One common method includes the reaction of 5-nitro-2-mercaptobenzenesulfonic acid with sodium hydroxide to form the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Análisis De Reacciones Químicas
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the disulfide bond in the compound can yield 5-nitro-2-mercaptobenzenesulfonic acid .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the quantitation of thiols in peptides and proteins . In biology, it is employed to assay disulfides present in proteins after blocking free thiols and reducing disulfides . In medicine, it is used in the production of antibodies by ensuring the conjugation of sulfhydryl-containing peptides to carrier proteins . Additionally, it has applications in the production of affinity resins for the purification of cysteine-labeled synthetic peptides .
Mecanismo De Acción
The mechanism of action of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt involves its ability to react with free thiol groups in peptides and proteins . The compound forms a mixed disulfide with the thiol, resulting in the release of 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by its absorbance at 412 nm . This reaction is widely used for the estimation of thiol groups and the analysis of disulfide bonds in proteins .
Comparación Con Compuestos Similares
. Both compounds are used for the quantitation of thiols in peptides and proteins. 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt is unique in its specific applications in the production of antibodies and affinity resins . Other similar compounds include various disulfide-containing reagents used for thiol quantitation and disulfide bond analysis .
Propiedades
Fórmula molecular |
C12H6N2Na2O10S4 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
disodium;5-nitro-2-[(4-nitro-2-sulfonatophenyl)disulfanyl]benzenesulfonate |
InChI |
InChI=1S/C12H8N2O10S4.2Na/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24;;/h1-6H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
KYXZBAVYIMCYPO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)




![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)


![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)




